2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of heterocyclic structures
Properties
Molecular Formula |
C21H19N7O3S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H19N7O3S/c1-13-8-10-15(11-9-13)23-17(30)12-32-21-25-24-20(28(21)16-6-4-3-5-7-16)18-19(22-14(2)29)27-31-26-18/h3-11H,12H2,1-2H3,(H,23,30)(H,22,27,29) |
InChI Key |
BWJJLCKWZUWEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NON=C4NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves multiple steps, typically starting with the preparation of the oxadiazole and triazole rings. These rings are then linked through a sulfanyl bridge to the acetamide moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the oxadiazole and triazole rings through cyclization of appropriate precursors.
Sulfur Linkage: Introduction of the sulfanyl group to connect the heterocyclic rings.
Acetylation: Acetylation of the amine group to form the final acetamide structure.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole or triazole rings can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures with oxadiazole and triazole rings, such as:
- 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
- 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
